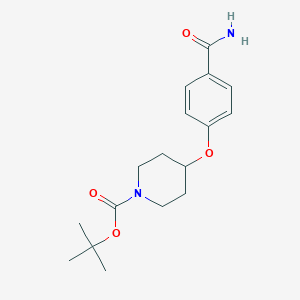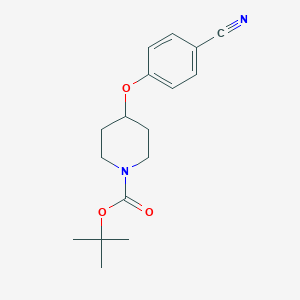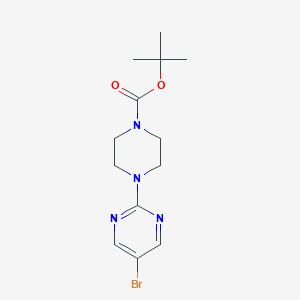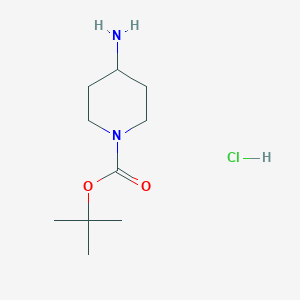
tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride
Descripción general
Descripción
“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H21N2O2 . It is also known by other names such as 4-amino-1-boc-piperidine, 1-boc-4-aminopiperidine, n-boc-4-aminopiperidine, and n-boc-4-amino-piperidine . This compound is used in various chemical reactions and has applications in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is characterized by the presence of a piperidine ring, which is a common feature in many organic compounds . The compound also contains an amino group and a carboxylate group, which contribute to its reactivity .Chemical Reactions Analysis
“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” can participate in a variety of chemical reactions. For instance, it can act as a semi-flexible linker in PROTAC development for targeted protein degradation . It can also be used in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is a solid compound with a molecular weight of 201.29 g/mol . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Aplicaciones Científicas De Investigación
Synthesis of Bromodomain Inhibitors
This compound is used in the synthesis of bromodomain inhibitors, which are significant in the study of epigenetics and potential treatments for cancer. Bromodomains are involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins .
HepG2 Cell Cycle Inhibitors
It serves as a precursor in creating HepG2 cell cycle inhibitors. These inhibitors are used in anti-tumor therapy, particularly targeting the HepG2 cell line, a human liver cancer cell line .
SIRT2 Inhibitors
The compound is utilized as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as silent information regulator human type 2 (SIRT2) inhibitors. SIRT2 is an enzyme involved in various cellular processes, including aging, transcription, and stress response .
Microwave-Assisted Solid-Phase Synthesis
It is employed in microwave-assisted solid-phase synthesis techniques to create N-substituted piperidines, which are valuable in medicinal chemistry for their pharmacological properties .
Cdk5/p25 Kinase Inhibitors
As a reactant, it contributes to the synthesis of Cdk5/p25 kinase inhibitors. These inhibitors have potential therapeutic applications in neurodegenerative diseases like Alzheimer’s due to their role in regulating neuronal signaling .
Antimalarial Agents
The compound is also used in creating antimalarial agents. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes .
Cyclin-Dependent Kinase Inhibitors
It aids in synthesizing selective cyclin-dependent kinase 4/6 inhibitors, which have implications in cancer treatment by interfering with cell cycle progression .
IKKβ Inhibitors
This chemical reagent is involved in the production of IKKβ inhibitors, which can play a role in treating inflammatory diseases due to their effect on the NF-κB signaling pathway .
Mecanismo De Acción
Target of Action
Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .
Result of Action
The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQZAJAQQKCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373197 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride | |
CAS RN |
189819-75-8 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




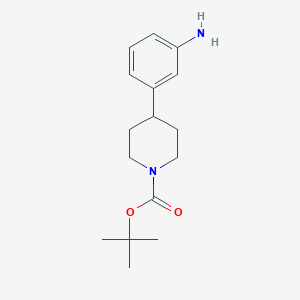
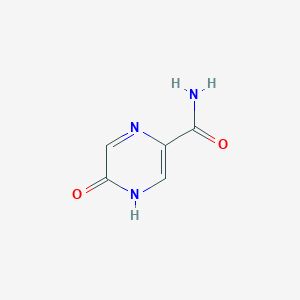
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)





